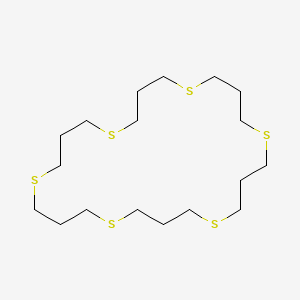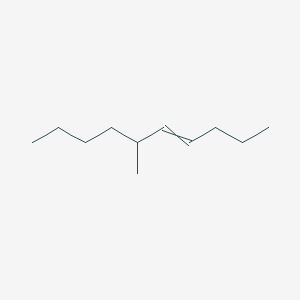
6-Methyldec-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyldec-4-ene is an organic compound with the molecular formula C11H22. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is notable for its structural configuration, which includes a methyl group attached to the sixth carbon of the decene chain. The presence of the double bond at the fourth carbon position gives it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyldec-4-ene can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 1-decene, with a methylating agent under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the addition of the methyl group to the desired position on the decene chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic cracking or oligomerization of smaller alkenes. These methods allow for the efficient production of the compound in larger quantities, suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Methyldec-4-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert this compound to 6-methyldecane.
Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Epoxides or diols.
Reduction: 6-Methyldecane.
Substitution: Halogenated alkanes.
Scientific Research Applications
6-Methyldec-4-ene has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for synthesizing pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Methyldec-4-ene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form addition products. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, potentially altering their activity or function.
Comparison with Similar Compounds
4-Decene: Similar in structure but lacks the methyl group at the sixth carbon.
6-Methyl-1-decene: Similar but with the double bond at the first carbon position.
6-Methyl-2-decene: Similar but with the double bond at the second carbon position.
Uniqueness: 6-Methyldec-4-ene is unique due to the specific positioning of its double bond and methyl group, which imparts distinct chemical reactivity and physical properties compared to its isomers and other alkenes.
Properties
CAS No. |
36229-57-9 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
6-methyldec-4-ene |
InChI |
InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h8,10-11H,4-7,9H2,1-3H3 |
InChI Key |
NPZGWUKMILXVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
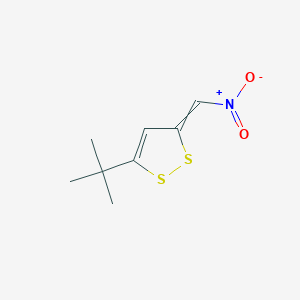
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
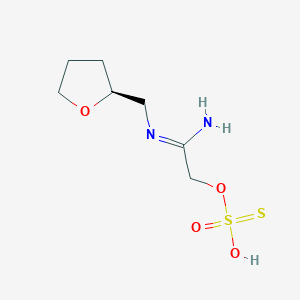
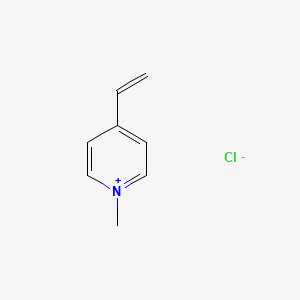
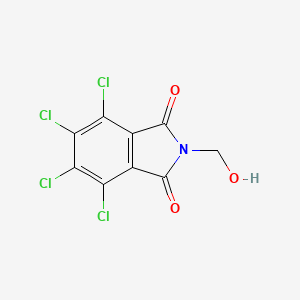

![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
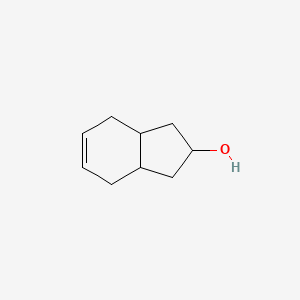
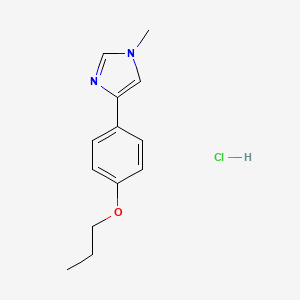
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)

